4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
4-bromo-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C21H23BrN2O2 and its molecular weight is 415.331. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Potential
One research avenue explores the One-Pot Synthesis of Dynamic Benzoxazinones and Quinazolinones . Researchers have investigated reactions of benzoxazinone derivatives to afford corresponding quinazolinones with expected biological activity. This study illustrates the versatility of such compounds, including potential applications in medicinal chemistry due to their interesting biological activities (El-hashash, Azab, & Morsy, 2016).
Chemical Transformations and Applications
Another research direction involves the Bromination of Quinoline Derivatives , which provides insight into the regioselective monobromination of isoquinoline and related compounds. This process is highly sensitive to the choice of brominating agent, acid, temperature, and concentration, indicating the complex chemistry of these bromo-substituted compounds and their potential utility in further chemical transformations (Brown & Gouliaev, 2004).
Cobalt-Promoted Dimerization
The Cobalt-Promoted Dimerization of Aminoquinoline Benzamides represents a significant methodological advancement, showcasing a specific reaction mechanism that could be harnessed for synthesizing novel compounds. This method demonstrates the compatibility of various functional groups under the reaction conditions, suggesting its potential application in synthesizing a wide range of structurally diverse molecules (Grigorjeva & Daugulis, 2015).
Potential Ligands for σ Receptors
Research on Tetrahydroisoquinolinyl Benzamides highlights the synthesis and evaluation of these compounds as potential ligands for σ receptors. This area of research is particularly relevant to the development of novel therapeutic agents, given the significant role of σ receptors in various physiological processes and diseases. The findings underscore the importance of structural modifications in enhancing receptor affinity and selectivity, which could guide the design of new pharmaceuticals (Xu, Lever, & Lever, 2007).
Properties
IUPAC Name |
4-bromo-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c1-14(2)11-12-24-19-9-8-18(13-16(19)5-10-20(24)25)23-21(26)15-3-6-17(22)7-4-15/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPWCOGNZDCWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.